1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-5-4-8-19-17(12)21-18(24)20-13-9-16(23)22(11-13)14-6-3-7-15(10-14)25-2/h3-8,10,13H,9,11H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQGMPJWBZJMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 336.38 g/mol. The structure includes a pyrrolidine ring, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines. A study demonstrated that derivatives with similar structural motifs inhibited cell proliferation in human cancer cells, suggesting potential as anticancer agents .
Antimicrobial Activity
The biological evaluation of related compounds has revealed antimicrobial properties. For example, certain pyrrolidine derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar antimicrobial effects, warranting further investigation .
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been noted in various studies. These compounds may exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress. Research into similar compounds has shown their ability to cross the blood-brain barrier, which is crucial for neuroprotective applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the methoxy and pyridine groups can significantly influence potency and selectivity. For instance, variations in substituents on the phenyl ring have been linked to enhanced activity against specific targets .
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and bioavailability |
| Pyridine group | Increases binding affinity to target enzymes |
Case Studies
- Anticancer Study : A series of experiments conducted on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that compounds with similar structures induced apoptosis and inhibited cell migration.
- Antimicrobial Assessment : In vitro tests showed that related pyrrolidine compounds had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
